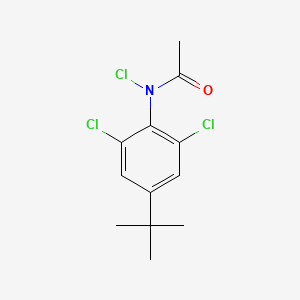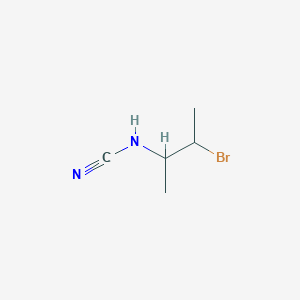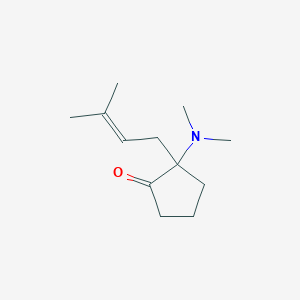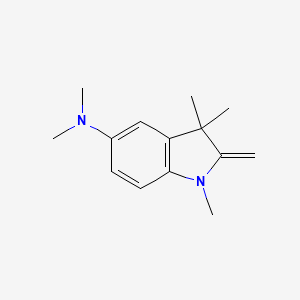
Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate is an organic compound with the molecular formula C13H18O2 It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by its unique structure which includes an ethyl acetate group attached to the indene ring system
Vorbereitungsmethoden
The synthesis of Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate typically involves the esterification of the corresponding alcohol with ethyl acetate. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives depending on the nucleophile used. Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure the desired transformation.
Wissenschaftliche Forschungsanwendungen
Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate can be compared with other similar compounds such as:
2,3,3a,4,7,7a-Hexahydro-1H-indene: This compound shares the same indene core but lacks the ethyl acetate group, resulting in different chemical properties and reactivity.
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: This compound has a similar structure but with different functional groups, leading to variations in its chemical behavior and applications. The uniqueness of this compound lies in its specific combination of the indene core and the ethyl acetate group, which imparts distinct chemical and physical properties.
Eigenschaften
| 95351-36-3 | |
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
ethyl 2-(2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate |
InChI |
InChI=1S/C13H20O2/c1-2-15-13(14)9-10-7-11-5-3-4-6-12(11)8-10/h3-4,10-12H,2,5-9H2,1H3 |
InChI-Schlüssel |
CWGOEFSOUXCCPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CC2CC=CCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/no-structure.png)

![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)





